molecular formula C5H3Cl2N B13449520 2,6-Dichloropyridine-3,4,5-D3

2,6-Dichloropyridine-3,4,5-D3

Katalognummer: B13449520
Molekulargewicht: 151.01 g/mol
InChI-Schlüssel: FILKGCRCWDMBKA-CBYSEHNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloropyridine-3,4,5-D3 is a deuterated derivative of 2,6-dichloropyridine. It is a chlorinated pyridine compound where three hydrogen atoms at positions 3, 4, and 5 are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dichloropyridine-3,4,5-D3 can be synthesized through the chlorination of pyridine followed by deuteration. The initial step involves the chlorination of pyridine to form 2,6-dichloropyridine. This is typically achieved by reacting pyridine with chlorine gas under controlled conditions. The resulting 2,6-dichloropyridine is then subjected to deuteration, where hydrogen atoms at positions 3, 4, and 5 are replaced with deuterium atoms using deuterium gas or deuterated reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade pyridine and chlorine gas, followed by deuteration using deuterium gas. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloropyridine-3,4,5-D3 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 2,6-dichloropyridine derivatives.

    Oxidation Reactions: It can undergo oxidation to form pyridine N-oxides.

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2,6-diaminopyridine or 2,6-dichloropyridine ethers.

    Reduction: Formation of partially or fully dechlorinated pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloropyridine-3,4,5-D3 is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-dichloropyridine-3,4,5-D3 involves its interaction with various molecular targets depending on the specific application. In chemical reactions, the deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect. In biological systems, deuterated compounds can exhibit altered metabolic pathways and reduced rates of enzymatic degradation, leading to prolonged activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dichloropyridine-3,4,5-D3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic chemistry. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for specific research applications where isotopic effects are beneficial .

Eigenschaften

Molekularformel

C5H3Cl2N

Molekulargewicht

151.01 g/mol

IUPAC-Name

2,6-dichloro-3,4,5-trideuteriopyridine

InChI

InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H/i1D,2D,3D

InChI-Schlüssel

FILKGCRCWDMBKA-CBYSEHNBSA-N

Isomerische SMILES

[2H]C1=C(C(=NC(=C1[2H])Cl)Cl)[2H]

Kanonische SMILES

C1=CC(=NC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.